molecular formula C6H12O B1338574 3-Methylidenepentan-1-ol CAS No. 1708-98-1

3-Methylidenepentan-1-ol

Cat. No.: B1338574
CAS No.: 1708-98-1
M. Wt: 100.16 g/mol
InChI Key: IFPAPBFCYGUMJZ-UHFFFAOYSA-N
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Description

3-Methylidenepentan-1-ol is an organic compound with the molecular formula C6H12O It is a type of alcohol characterized by the presence of a methylene group (-CH2-) attached to the third carbon of a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylidenepentan-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1-pentene. The reaction typically proceeds as follows:

    Hydroboration: 3-methyl-1-pentene is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 3-methylenepentan-1-ol.

Industrial Production Methods

Industrial production of 3-methylenepentan-1-ol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenepentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert 3-methylenepentan-1-ol to its corresponding alkanes.

    Substitution: The hydroxyl group (-OH) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Methylenepentanal or 3-methylenepentanoic acid.

    Reduction: 3-Methylpentane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methylidenepentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylenepentan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. Its effects are mediated through the formation of reactive intermediates that participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentanol: Similar structure but lacks the methylene group.

    3-Methylpentane: A hydrocarbon with a similar carbon skeleton but no hydroxyl group.

    3-Methyl-2-pentanol: An isomer with the hydroxyl group on the second carbon.

Uniqueness

3-Methylidenepentan-1-ol is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo.

Properties

IUPAC Name

3-methylidenepentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPAPBFCYGUMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501976
Record name 3-Methylidenepentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-98-1
Record name 3-Methylidenepentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylenepentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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